8-ethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-ethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to a quinoline system, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . This reaction is followed by cyclization and further functionalization to introduce the ethoxy and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary depending on the scale and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield fully saturated pyrazoloquinoline derivatives.
Scientific Research Applications
8-ethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-ethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
8-methyl-quinoline: Another quinoline derivative with different substituents.
4-chloro-2-methyl-quinoline: A quinoline compound with a chloro and methyl group.
8-methoxy-2-methyl-quinoline: A quinoline derivative with a methoxy and methyl group.
Uniqueness
8-ethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern and the presence of both ethoxy and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
8-ethoxy-5-[(4-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-3-30-21-13-14-24-22(15-21)26-23(25(27-28-26)20-7-5-4-6-8-20)17-29(24)16-19-11-9-18(2)10-12-19/h4-15,17H,3,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQWKTVVWYCQDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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